3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 243.73 g/mol. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and is substituted with a 3,5-dimethoxyphenyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and making it suitable for various applications in scientific research and pharmaceutical development .
3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride is classified as an organic compound and falls under the category of azetidine derivatives. It is primarily used in medicinal chemistry and research due to its potential biological activities.
The synthesis of 3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride typically involves the following steps:
After the initial reaction, hydrochloric acid is added to form the hydrochloride salt.
In an industrial setting, continuous flow reactors may be utilized for the synthesis of this compound to ensure consistent quality and yield. Automated systems can enhance efficiency by controlling reagent addition and reaction conditions.
The molecular structure of 3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride comprises:
InChI=1S/C12H17NO2.ClH/c1-14-11-4-9(3-10-7-13-8-10)5-12(6-11)15-2;/h4-6,10,13H,3,7-8H2,1-2H3;1H
YFDVQUDDPYSADO-UHFFFAOYSA-N
3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride can undergo various chemical reactions:
The specific conditions for these reactions depend on the desired product and may involve different catalysts or reagents tailored for each transformation.
The mechanism of action of 3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. Upon binding to these targets, the compound can modulate their activity, potentially affecting various signal transduction pathways and metabolic processes .
Key chemical properties include:
3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride has several scientific uses:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1